![molecular formula C10H12O3 B1198958 2-Hydroxy-4-phenylbutanoic acid CAS No. 4263-93-8](/img/structure/B1198958.png)
2-Hydroxy-4-phenylbutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-4-phenylbutanoic acid can be achieved through different methods. Direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids has been reported to yield 2-hydroxy-4-arylbutanoic acids with high enantioselectivity using a Ru catalyst, offering a useful method for the synthesis of this compound (Zhu et al., 2010). Additionally, a convenient preparation involving hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate with oxodiperoxymolybdenum has been described (May & Abell, 1999).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-phenylbutanoic acid and its derivatives has been characterized through various techniques. For instance, the X-ray structure determination of a component in bestatin, a related amino acid, has confirmed its stereochemistry, providing insights into the molecular structure of similar compounds (Nakamura et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving 2-Hydroxy-4-phenylbutanoic acid include its role in enzymatic procedures for the synthesis of building blocks for angiotensin-converting enzyme inhibitors, demonstrating its versatility in chemical synthesis (Bradshaw et al., 1991). The compound's reactivity and functional group transformations are pivotal in developing pharmaceutical agents.
Physical Properties Analysis
The physical properties of 2-Hydroxy-4-phenylbutanoic acid and its derivatives, such as solubility, melting point, and crystal structure, have been studied to facilitate its use in synthesis and formulation. For example, the crystallization-induced asymmetric transformation of related compounds has been employed to prepare derivatives in high purity, highlighting the importance of understanding these physical properties (Berkeš et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for the application of 2-Hydroxy-4-phenylbutanoic acid in chemical synthesis and pharmaceutical development. Studies on the influence of functional groups on derivatives of this compound have provided insights into its chemical behavior and potential applications in drug discovery (Raajaraman et al., 2019).
Scientific Research Applications
Quantum Computational and Spectroscopic Studies : 2-Hydroxy-4-phenylbutanoic acid has been analyzed using density functional theory (DFT) calculations, along with spectroscopic methods like FT-IR, FT-Raman, and UV–Visible spectra. These studies aid in understanding its molecular geometry, vibrational frequencies, donor and acceptor interactions, and nonlinear optical (NLO) properties, which are significant for applications in materials science and pharmaceuticals (Raajaraman, Sheela & Muthu, 2019).
Synthesis of ACE Inhibitors : The compound has been used in the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to synthesize ACE inhibitors, a class of medications used primarily for the treatment of high blood pressure and heart failure (Zhu, Meng, Fan, Xie & Zhang, 2010).
X-ray Structure Determination : It's a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. X-ray crystallography has been used to determine its stereochemistry, contributing to our understanding of its role in pharmaceutical compounds (Nakamura, Suda, Takita, Aoyagi & Umezawa, 1976).
Biocatalytic Deracemization : This compound has been involved in studies on biocatalytic deracemization, a process used to produce enantiomerically pure compounds, which are crucial in the synthesis of various pharmaceuticals (Chadha & Baskar, 2002).
Enzyme-Catalyzed Synthesis : It has been synthesized using enzymes, which are important for producing building blocks of angiotensin-converting enzyme inhibitors. This approach is significant in green chemistry for its environmentally friendly and efficient synthesis methods (Bradshaw, Wong, Hummel & Kula, 1991).
Synthesis Methods and Applications : Various synthesis routes and methods have been explored for this compound, highlighting its significance as a key intermediate in the preparation of inhibitors like Bestatin and Probestin (Huang Yibo, 2013).
Chemo-Enzymatic Synthesis : It has been synthesized through chemo-enzymatic methods, emphasizing the potential of combining chemical and biological processes for the efficient production of pharmaceutical intermediates (Larissegger-Schnell, Kroutil & Faber, 2005).
Biochemical Properties Studies : Studies on the biochemical properties of related compounds and enzymes have been conducted, which can inform the practical applications of 2-Hydroxy-4-phenylbutanoic acid in biochemical and pharmaceutical contexts (Pollard, Rialland & Bugg, 1998).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .
Future Directions
Recent research has focused on the development of a dual biocatalytic platform for the efficient asymmetric alkylation of α-keto acids . This approach could provide a solution to the notorious problem of asymmetric alkylation and represents a promising future direction for the production of 2-Hydroxy-4-phenylbutanoic acid .
properties
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenylbutanoic acid | |
CAS RN |
4263-93-8 | |
Record name | 2-Hydroxy-4-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4263-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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